1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride

Catalog No.
S882253
CAS No.
1841081-72-8
M.F
C16H24ClN3O
M. Wt
309.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]im...

CAS Number

1841081-72-8

Product Name

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride

IUPAC Name

1-(2-ethoxyethyl)-2-piperidin-4-ylbenzimidazole;hydrochloride

Molecular Formula

C16H24ClN3O

Molecular Weight

309.83 g/mol

InChI

InChI=1S/C16H23N3O.ClH/c1-2-20-12-11-19-15-6-4-3-5-14(15)18-16(19)13-7-9-17-10-8-13;/h3-6,13,17H,2,7-12H2,1H3;1H

InChI Key

YOWRIDDXDCHTLL-UHFFFAOYSA-N

SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCNCC3.Cl

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCNCC3.Cl

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride is a synthetic compound characterized by its complex structure, which includes a benzo[d]imidazole core substituted with a piperidine ring and an ethoxyethyl group. The molecular formula of this compound is C₁₆H₂₄ClN₃O, with a molecular weight of approximately 309.83 g/mol . This compound exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, making it suitable for various biological applications .

Bilastine competitively binds to histamine H1 receptors on immune cells, preventing histamine from triggering allergic symptoms like sneezing, itching, and watery eyes []. This blockage reduces the release of inflammatory mediators, leading to symptom relief.

Bilastine is generally well-tolerated with a low incidence of side effects []. However, some potential adverse effects include headache, dizziness, and fatigue [].

Safety data:

  • Oral LD50 (rat): >2000 mg/kg []

Antihistaminic Properties

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride, also known by its brand name Bilastine, is a long-lasting second-generation histamine H₁ receptor antagonist (). This means it blocks the action of histamine, a chemical released by the body during allergic reactions, at histamine H₁ receptors. Research has shown Bilastine to be effective in treating allergic rhinitis (hay fever) and allergic urticaria (hives) ().

Additional Therapeutic Potential

Beyond its established use as an antihistamine, Bilastine is being explored for its potential applications in other areas. Studies suggest Bilastine may have a role in managing symptoms of allergic conjunctivitis () and atopic dermatitis (eczema) (), although more research is needed.

Advantages in Research

Compared to some other antihistamines, Bilastine offers several advantages in research settings. Due to its long-lasting effects, a single daily dose is typically sufficient, which can improve patient compliance in clinical trials (). Additionally, Bilastine exhibits minimal central nervous system (CNS) depressant effects, making it a good option for studying histamine's role in non-CNS-related conditions ().

The chemical reactivity of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride can be attributed to the presence of functional groups such as the piperidine nitrogen and the benzimidazole moiety. Key reactions may include:

  • Nucleophilic substitutions: The piperidine nitrogen can act as a nucleophile, allowing for further functionalization.
  • Acid-base reactions: The hydrochloride form indicates that this compound can participate in acid-base chemistry, potentially forming salts with other bases.
  • Condensation reactions: The benzimidazole ring may engage in condensation reactions under specific conditions, leading to the formation of more complex structures.

Research indicates that 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory and analgesic agent. The compound's ability to interact with various biological targets suggests it may influence pathways related to pain and inflammation. Additionally, its structural similarity to other bioactive compounds indicates potential pharmacological applications .

The synthesis of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride typically involves several steps:

  • Formation of the benzimidazole core: This can be achieved through condensation reactions between o-phenylenediamine and appropriate carboxylic acids or their derivatives.
  • Piperidine substitution: The introduction of the piperidine group is usually performed via nucleophilic substitution on the benzimidazole derivative.
  • Ethoxyethyl group incorporation: This step often involves alkylation reactions where an ethoxyethyl halide reacts with the nitrogen atom in the piperidine ring.
  • Hydrochloride salt formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form, enhancing solubility .

The applications of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride are diverse:

  • Pharmaceutical development: Due to its biological activity, it is being explored as a potential drug candidate for treating inflammatory diseases and pain management.
  • Chemical research: As a synthetic intermediate, it can be utilized in the development of more complex organic molecules.
  • Biological assays: Its properties make it suitable for use in various biochemical assays to study receptor interactions and signaling pathways .

Interaction studies involving 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride have focused on its binding affinity to specific receptors and enzymes. Preliminary studies suggest that it may interact with targets involved in inflammatory responses and pain modulation. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-(Piperidin-4-yl)-1H-benzo[d]imidazole38385-95-40.82
tert-Butyl 4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate1181267-36-60.78
Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate3543-73-50.76
tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate1229000-10-50.64
6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole3671-65-60.57

Uniqueness: The unique combination of the ethoxyethyl group and the specific arrangement of the piperidine and benzimidazole rings distinguishes this compound from others in its class, potentially contributing to its unique biological activities and interactions .

Dates

Modify: 2023-08-16

Explore Compound Types